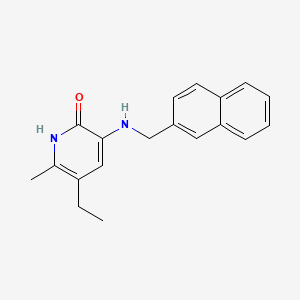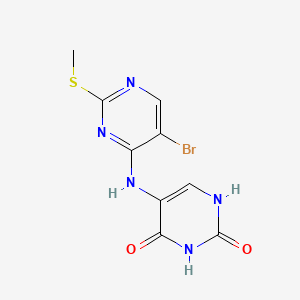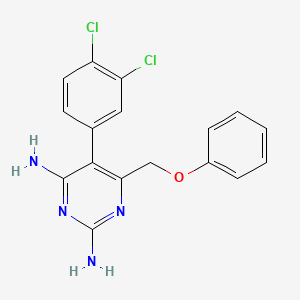![molecular formula C8H12N2O B12803145 3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one CAS No. 19462-61-4](/img/structure/B12803145.png)
3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one is a heterocyclic compound that features a seven-membered ring fused with a pyrazole ring
Preparation Methods
The synthesis of 3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cycloheptanone with hydrazine hydrate can lead to the formation of the desired pyrazole ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazole ring structure but differ in the fused ring system.
Triazole-pyrimidine hybrids: These compounds have a different heterocyclic system but may exhibit similar biological activities. The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties
Properties
CAS No. |
19462-61-4 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3a,4,5,6,7,8-hexahydro-2H-cyclohepta[c]pyrazol-3-one |
InChI |
InChI=1S/C8H12N2O/c11-8-6-4-2-1-3-5-7(6)9-10-8/h6H,1-5H2,(H,10,11) |
InChI Key |
FZYXXBHDSRXDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(=NNC2=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


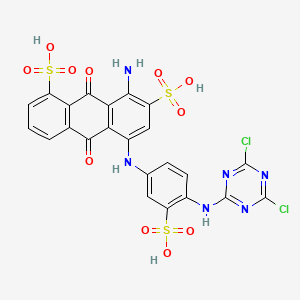

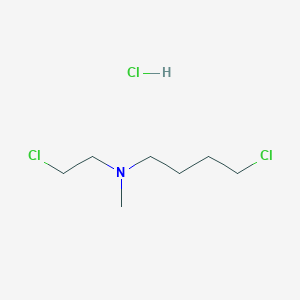
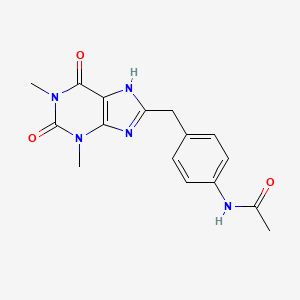



![(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12803108.png)
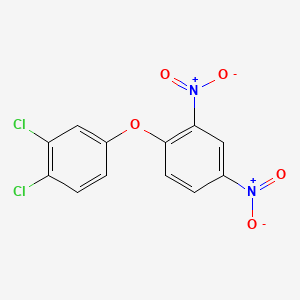
![thieno[2,3-f][1]benzothiol-4-yl acetate](/img/structure/B12803112.png)
